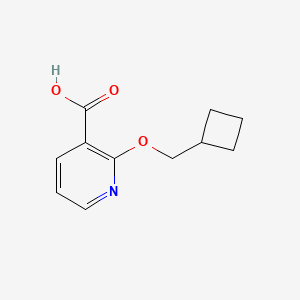

2-(Cyclobutylmethoxy)nicotinic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid with cyclobutylmethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the nicotinic acid, followed by the addition of cyclobutylmethanol to form the ester linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it produces nitrous oxide as a by-product, which poses environmental challenges .

化学反応の分析

Types of Reactions

2-(Cyclobutylmethoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学的研究の応用

2-(Cyclobutylmethoxy)nicotinic acid has several applications in scientific research:

作用機序

The mechanism of action of 2-(Cyclobutylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in lipid metabolism, similar to other nicotinic acid derivatives . The compound may also interact with G protein-coupled receptors, influencing intracellular signaling pathways and cellular responses .

類似化合物との比較

Similar Compounds

Nicotinic Acid (Niacin): A well-known vitamin B3 with similar structural features but different biological activities.

Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.

2-Chloronicotinic Acid: A chlorinated derivative with distinct chemical properties and applications.

Uniqueness

2-(Cyclobutylmethoxy)nicotinic acid is unique due to its cyclobutylmethoxy group, which imparts different chemical and biological properties compared to other nicotinic acid derivatives. This structural variation allows for specific interactions with molecular targets, making it valuable for research in various fields .

生物活性

2-(Cyclobutylmethoxy)nicotinic acid is a synthetic derivative of nicotinic acid, characterized by its unique cyclobutylmethoxy group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity is crucial for exploring therapeutic applications, especially in metabolic and neurological contexts.

The primary mechanism of action for this compound involves its binding to nAChRs, similar to nicotine. This interaction can modulate neuronal excitability and influence various signaling pathways within cells. The compound's structural similarity to nicotine suggests that it may exhibit comparable effects on neurotransmission and cellular metabolism.

Target Receptors

- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are critical for mediating synaptic transmission in the nervous system and are implicated in cognitive functions and addiction pathways.

Biochemical Pathways

This compound influences several biochemical pathways:

- Nicotinic Acid Metabolism : The compound is involved in the metabolic pathways associated with nicotinic acid, particularly in the conversion to nicotinamide adenine dinucleotide (NAD), a vital coenzyme in redox reactions .

- Cell Signaling : It modulates cellular processes by affecting gene expression and enzyme activity, potentially through interactions with NAD-dependent deacetylases.

Cellular Effects

Research indicates that this compound can affect various cellular functions, including:

- Gene Expression : It may enhance or inhibit the expression of genes involved in metabolic regulation.

- Cellular Metabolism : The compound has been shown to influence metabolic pathways, potentially leading to beneficial effects at lower doses while exhibiting toxicity at higher concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining its efficacy and safety:

- Absorption : Likely facilitated by the compound's lipophilicity due to the cyclobutyl group.

- Distribution : The compound's distribution within tissues is mediated by specific transporters and binding proteins, influencing its bioavailability.

Dosage Effects in Animal Models

Studies have indicated that dosage significantly impacts the biological effects of this compound:

- Lower Doses : Associated with beneficial metabolic effects and improved cellular function.

- Higher Doses : Linked to adverse outcomes, including cytotoxicity and disruption of normal cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Neurotransmission | Demonstrated enhanced synaptic transmission via nAChR activation. |

| Study B | Metabolic Regulation | Showed improved glucose metabolism at low doses. |

| Study C | Toxicity Assessment | Identified cytotoxic effects at high concentrations in neuronal cultures. |

特性

IUPAC Name |

2-(cyclobutylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-5-2-6-12-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASIICHRTDRSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。